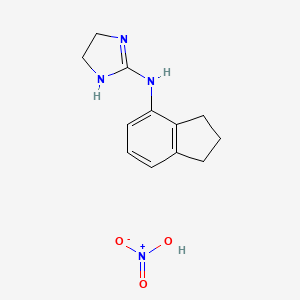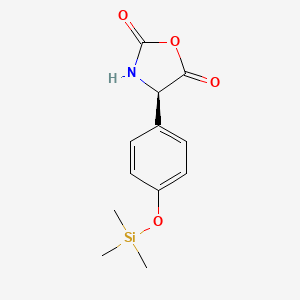
(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as chiral auxiliaries or intermediates due to their ability to induce stereochemistry in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.
Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.
科学的研究の応用
Chemistry
- Used as a chiral auxiliary in asymmetric synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology
- Potential use in the synthesis of biologically active compounds.
Medicine
- May serve as a precursor in the synthesis of pharmaceutical agents.
Industry
- Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.
類似化合物との比較
Similar Compounds
- (S)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Other oxazolidine derivatives with different substituents.
Uniqueness
The unique aspect of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione lies in its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and the outcomes of its reactions.
特性
CAS番号 |
54148-08-2 |
|---|---|
分子式 |
C12H15NO4Si |
分子量 |
265.34 g/mol |
IUPAC名 |
(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1 |
InChIキー |
GMNTZWSXAJRPQV-SNVBAGLBSA-N |
異性体SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2 |
正規SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


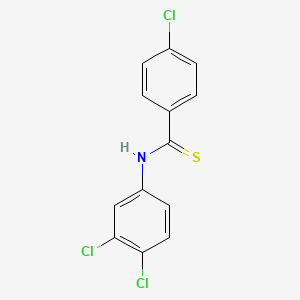


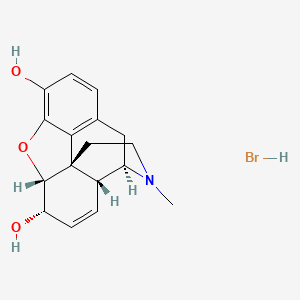
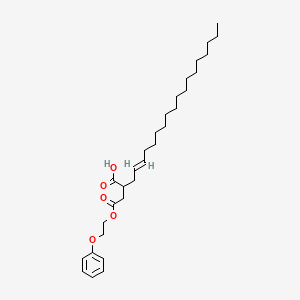
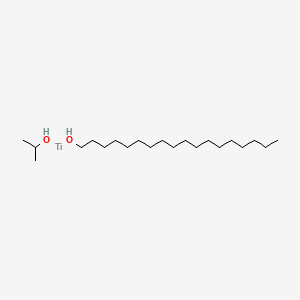
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)





